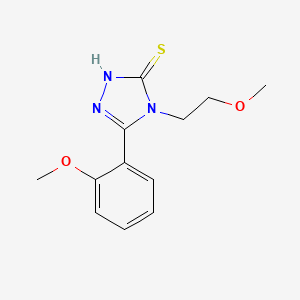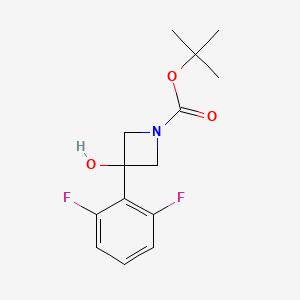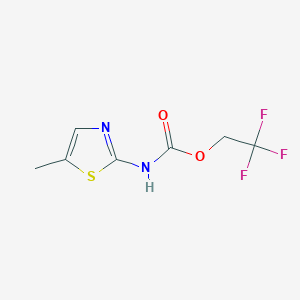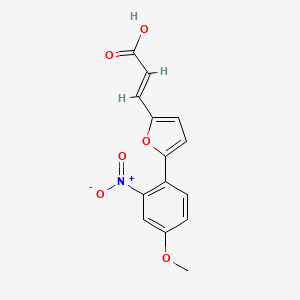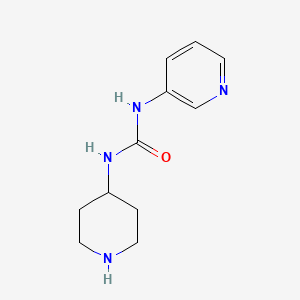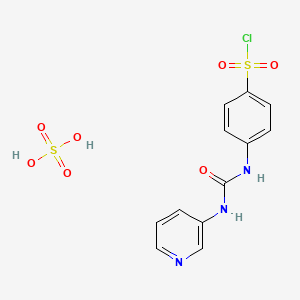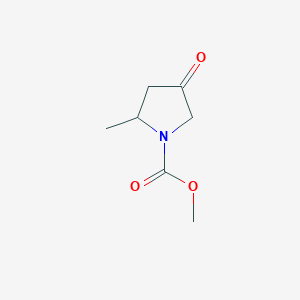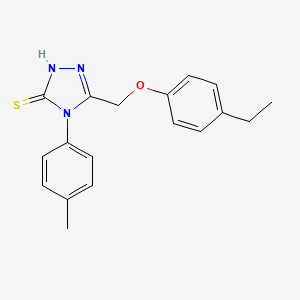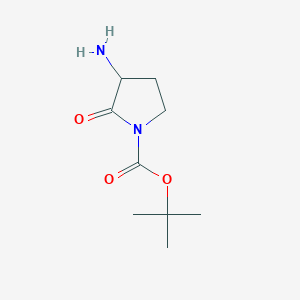
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, an amino group, and a fluorinated benzene ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Amino Group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Fluorination: The fluorine atom is introduced using fluorinating agents under controlled conditions.
Esterification: The final step involves the formation of the ester linkage, typically using benzyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The fluorine atom and other substituents on the benzene ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(3-Amino-2-oxopyrrolidin-1-yl)benzonitrile hydrochloride
- (S)-4-(3-Amino-2-oxopyrrolidin-1-yl)benzonitrile
Uniqueness
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate is unique due to the presence of the fluorine atom and the benzyl ester group, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H17FN2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
benzyl 4-[(3S)-3-amino-2-oxopyrrolidin-1-yl]-3-fluorobenzoate |
InChI |
InChI=1S/C18H17FN2O3/c19-14-10-13(18(23)24-11-12-4-2-1-3-5-12)6-7-16(14)21-9-8-15(20)17(21)22/h1-7,10,15H,8-9,11,20H2/t15-/m0/s1 |
InChI Key |
ZFYRTZCZBWVZMJ-HNNXBMFYSA-N |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
Canonical SMILES |
C1CN(C(=O)C1N)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


